Predicted Physicochemical Property Profile: Density and Boiling Point of 1,4,6-Trimethyl-3-nitro-2(1H)-pyridinone
Compared to the unsubstituted 3-nitro-2(1H)-pyridinone core, the 1,4,6-trimethylated derivative exhibits a significantly altered predicted physicochemical profile, which is critical for purification, formulation, and handling in a laboratory setting. Specifically, its density is predicted to be 1.3±0.1 g/cm³, and its boiling point is predicted at 318.5±31.0 °C at 760 mmHg . These values inform decisions for solvent selection, distillation, and storage conditions.
| Evidence Dimension | Density |
|---|---|
| Target Compound Data | 1.3±0.1 g/cm³ |
| Comparator Or Baseline | 3-nitro-2(1H)-pyridinone (CAS 5435-54-1): 1.4±0.1 g/cm³ (estimated) |
| Quantified Difference | -0.1 g/cm³ (estimated difference) |
| Conditions | Predicted using ACD/Labs Percepta Platform - PhysChem Module |
Why This Matters
Differences in density influence the compound's behavior during centrifugation, liquid-liquid extraction, and large-scale synthesis, which can impact procurement choices for specific process chemistry needs.
